![molecular formula C24H21N3O4 B2378513 N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941956-29-2](/img/structure/B2378513.png)
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as DPAQ, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. DPAQ belongs to the class of quinazoline derivatives and has shown promising results in various studies as an anticancer agent.
Scientific Research Applications
Antitumor Activity
Research has demonstrated significant antitumor activity in novel quinazolinone analogues. For example, a study focusing on the synthesis and antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones found that some analogues displayed broad-spectrum antitumor activity, with potencies 1.5–3.0-fold greater compared to the positive control, 5-fluorouracil. These compounds showed selective activities toward specific cancer cell lines, including CNS, renal, breast, and leukemia, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. A study on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones revealed that some compounds exhibited good activity against standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).
Synthesis of Complex Organic Structures
The synthesis of complex organic molecules using quinazolinone derivatives has been explored, with one study detailing a high-yielding cyclisation of a related compound to produce (±)-crispine A, showcasing the compound's utility in synthetic organic chemistry (King, 2007).
Molecular Docking and Drug Design
Quinazolinone derivatives have also been studied for their binding affinities through molecular docking, aiding in drug design. A study on the synthesis and evaluation of quinazolinyl acetamides for analgesic and anti-inflammatory activities involved molecular docking to understand the interactions at the molecular level, suggesting these compounds' potential in drug development (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-20-13-12-17(14-21(20)31-2)25-22(28)15-27-19-11-7-6-10-18(19)23(26-24(27)29)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXECZTWCTQGPPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
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